REACTION_CXSMILES
|
[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([C:8](=O)[C:9](=O)[NH:10]2)=[CH:6][C:5]=1[F:15])[CH3:2].ClC1C=C(F)C=C2C=1NC=C2>>[CH2:1]([S:3][C:4]1[CH:12]=[C:11]2[C:7]([CH:8]=[CH:9][NH:10]2)=[CH:6][C:5]=1[F:15])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)SC1=C(C=C2C(C(NC2=C1)=O)=O)F
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Name
|
|
Quantity
|
0.49 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C(C=C2C=CNC12)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)SC1=C(C=C2C=CNC2=C1)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |